molecular formula C15H19NO3S B6424730 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione CAS No. 2034334-59-1

4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Cat. No. B6424730
CAS RN: 2034334-59-1
M. Wt: 293.4 g/mol
InChI Key: SIAXGWDWXWKUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione (CPD) is a cyclic ketone with a five-membered ring structure that is commonly used in organic synthesis. CPD is a versatile and important building block for synthesis of a wide range of compounds including pharmaceuticals, agrochemicals, and materials. CPD has been used in the synthesis of a variety of compounds with potential therapeutic properties.

Mechanism of Action

4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a versatile building block for synthesis of a wide range of compounds, and its mechanism of action is dependent on the specific compound that is synthesized. Generally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is used as a starting material for the synthesis of compounds with therapeutic properties. The mechanism of action of these compounds can vary, depending on the type of compound that is synthesized. For example, anti-inflammatory agents act by blocking the production of pro-inflammatory molecules, while anti-cancer agents act by targeting specific cancer cells and disrupting their growth and division.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione depend on the specific compound that is synthesized. Generally, compounds synthesized from 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione have therapeutic properties, such as anti-inflammatory, anti-cancer, or antibiotic activity. These compounds can act by blocking the production of pro-inflammatory molecules, targeting specific cancer cells, or disrupting the growth and division of bacteria. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used in the synthesis of compounds with potential applications in the fields of drug delivery, material science, and catalysis.

Advantages and Limitations for Lab Experiments

The advantages of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione for lab experiments include its versatility, availability, and affordability. 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a versatile building block for synthesis of a wide range of compounds, and it is widely available and affordable. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is relatively easy to work with and can be used in a variety of lab experiments.
The limitations of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione for lab experiments include its instability and potential toxicity. 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a volatile compound, and it is prone to hydrolysis and oxidation. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be toxic if inhaled, ingested, or absorbed through the skin.

Future Directions

The potential future directions for 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione include its use in the synthesis of compounds with therapeutic properties, such as anti-inflammatory agents, anti-cancer agents, and antibiotics. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used in the synthesis of compounds with potential applications in the fields of drug delivery, material science, and catalysis. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used in the synthesis of compounds for the treatment of neurological disorders, such as epilepsy and Parkinson’s disease. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used to develop new synthetic methods, such as the cycloaddition of a 1,3-diketone with a nitrile, and to develop new materials, such as catalysts and polymers. Finally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used to develop new methods for the detection and quantification of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione in biological samples.

Synthesis Methods

4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be synthesized using several methods including the cyclopropanation of a 1,3-diketone and the cycloaddition of a 1,3-diketone with a nitrile. The most common method for synthesizing 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is the cyclopropanation of a 1,3-diketone. This is a two-step process involving the reaction of a 1,3-diketone with a cyclopropyl bromide in the presence of a base, followed by the addition of a phenyl group.

Scientific Research Applications

4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of compounds with potential therapeutic properties, including anti-inflammatory agents, anti-cancer agents, and antibiotics. 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione has also been used in the synthesis of drugs for the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been used in the synthesis of compounds with potential applications in the fields of drug delivery, material science, and catalysis.

properties

IUPAC Name

cyclopropyl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c17-15(13-6-7-13)16-9-8-14(20(18,19)11-10-16)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAXGWDWXWKUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.